molecular formula C11H13ClN2O3S B2970381 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide CAS No. 1183261-69-9

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

Cat. No.: B2970381
CAS No.: 1183261-69-9
M. Wt: 288.75
InChI Key: PGQBRSWSTLPRPK-UHFFFAOYSA-N
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Description

4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide is a picolinamide derivative characterized by a 4-chloro-substituted pyridine core linked to a carboxamide group. The unique structural feature of this compound is the tetrahydrothiophene-1,1-dioxide methyl substituent on the amide nitrogen, which confers distinct physicochemical and biological properties. This compound is hypothesized to have applications in agrochemical or pharmaceutical fields due to its structural resemblance to known bioactive molecules .

Properties

IUPAC Name

4-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-9-1-3-13-10(5-9)11(15)14-6-8-2-4-18(16,17)7-8/h1,3,5,8H,2,4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQBRSWSTLPRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide typically involves multiple steps, starting with the chlorination of pyridine to introduce the chlorine atom at the 4-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of different functional groups at the reactive sites.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical assays. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: Potential medicinal applications could involve the development of new pharmaceuticals. The compound's ability to modulate biological targets may lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound could be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical studies and structural analysis.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on their core scaffolds (picolinamide vs. benzamide) and substituent motifs:

Compound Name Core Structure Substituents Key Features
Target Compound Picolinamide Chloro, tetrahydrothiophene-dioxide methyl Polar sulfone group enhances solubility; steric bulk may influence binding.
4-Chloro-N-phenylpicolinamide Picolinamide Chloro, phenyl Aromatic phenyl group increases lipophilicity.
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide Picolinamide Dichloro, dichloropyrimidinyl Multiple chlorines enhance electrophilicity; perpendicular ring arrangement minimizes steric strain.
4-Chloro-N-(methyl-d3)picolinamide Picolinamide Chloro, deuterated methyl Deuterium substitution improves metabolic stability in pharmaceuticals.
4-Chloro-N-isobutyl-3-nitrobenzamide Benzamide Chloro, nitro, isobutyl Nitro group increases reactivity; benzamide core differs in electronic properties.

Key Observations :

  • Picolinamide vs. Benzamide: The pyridine core in picolinamides (vs.
  • Substituent Effects : The tetrahydrothiophene-dioxide group in the target compound introduces a polar sulfone moiety, contrasting with lipophilic groups (e.g., phenyl in ) or reactive nitro groups (e.g., ).

Physicochemical Properties

  • Solubility: The sulfone group in the target compound likely enhances aqueous solubility compared to non-polar analogs like 4-chloro-N-phenylpicolinamide .
  • Crystal Packing : In analogs like , perpendicular ring arrangements and hydrogen-bonding networks (N–H⋯O) stabilize crystal structures, influencing formulation stability.
  • Lipophilicity : Compounds with aromatic or halogen-rich substituents (e.g., ) exhibit higher logP values, affecting membrane permeability.

Data Table: Comparative Overview

Compound Name Molecular Formula (Calculated) Molecular Weight Key Applications Reference
4-Chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide C₁₁H₁₄ClN₂O₃S ~316.8 Agrochemical/pharmaceutical candidate
4-Chloro-N-phenylpicolinamide C₁₂H₁₀ClN₂O 248.7 Synthetic intermediate, agrochemical research
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide C₁₀H₄Cl₄N₄O 338.0 Chelation, crystal engineering
4-Chloro-N-(methyl-d3)picolinamide C₇H₆D₃ClN₂O 177.6 Pharmaceutical metabolism studies

Biological Activity

4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article consolidates current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2O3SC_{11}H_{13}ClN_{2}O_{3}S with a molecular weight of 341.80 g/mol. The compound features a chloro group and a dioxidotetrahydrothiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₃S
Molecular Weight341.80 g/mol
CAS Number1396875-09-4

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has shown potential in binding to receptors, which can modulate physiological responses.

Structure-Activity Relationship (SAR)

Studies have explored the SAR of related compounds, emphasizing the importance of functional groups in determining biological activity. For example, modifications in the chloro and dioxothiophene groups can significantly alter receptor affinity and inhibitory potency.

Study 1: CRF1 Receptor Antagonism

In a comparative study involving CRF1 receptor antagonists, compounds structurally related to this compound demonstrated significant binding inhibition. The IC50 values ranged from 9.5 nM to 44 nM for different derivatives, indicating strong receptor affinity and potential for therapeutic applications in stress-related disorders .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds. The study revealed that derivatives with the dioxidotetrahydrothiophene structure exhibited cytotoxic effects on various cancer cell lines, suggesting that this moiety plays a crucial role in mediating anticancer activity.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Preliminary tests indicate that the compound may possess antimicrobial properties against certain bacterial strains.
  • Metabolic Stability : Studies suggest that modifications to the compound can enhance metabolic stability, which is crucial for therapeutic efficacy .

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